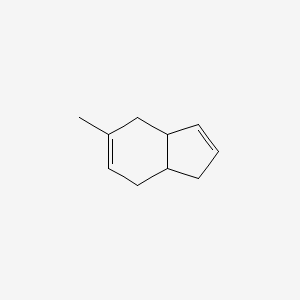

Indene, 5-methyl-3a,4,7,7a-tetrahydro

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

7395-89-3 |

|---|---|

Molecular Formula |

C10H14 |

Molecular Weight |

134.22 g/mol |

IUPAC Name |

5-methyl-3a,4,7,7a-tetrahydro-1H-indene |

InChI |

InChI=1S/C10H14/c1-8-5-6-9-3-2-4-10(9)7-8/h2,4-5,9-10H,3,6-7H2,1H3 |

InChI Key |

QUUPYIWVLBJWNG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCC2CC=CC2C1 |

Origin of Product |

United States |

Nomenclature and Advanced Stereochemical Representation of Indene, 5 Methyl 3a,4,7,7a Tetrahydro

Systematic IUPAC Nomenclature and Common Designations

The formal name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 5-methyl-3a,4,7,7a-tetrahydro-1H-indene . This systematic name precisely describes the molecular structure. The parent structure is indene (B144670), a molecule with a benzene (B151609) ring fused to a cyclopentene (B43876) ring. The prefix "tetrahydro" indicates the addition of four hydrogen atoms, saturating specific positions in the bicyclic system. The locants "3a,4,7,7a" specify the exact positions of this hydrogenation. The "5-methyl" prefix indicates a methyl group substitution on the fifth carbon atom of the indene skeleton.

In addition to its formal IUPAC name, the compound may be referred to by other designations in various chemical contexts. A common synonym is simply 5-methyl-3a,4,7,7a-tetrahydroindene . The CAS Registry Number for this compound is 7395-89-3. lookchem.comchemicalbook.com

| Identifier Type | Value |

| IUPAC Name | 5-methyl-3a,4,7,7a-tetrahydro-1H-indene |

| Common Name | 5-methyl-3a,4,7,7a-tetrahydroindene |

| CAS Number | 7395-89-3 |

| Molecular Formula | C10H14 |

| Molecular Weight | 134.22 g/mol |

Analysis of Stereoisomeric Forms and Absolute Configuration

The structure of 5-methyl-3a,4,7,7a-tetrahydroindene contains two chiral centers at positions 3a and 7a. These are stereogenic centers because they are tetrahedral carbons bonded to four different groups. The presence of these two chiral centers gives rise to the possibility of multiple stereoisomers. Specifically, there can be up to 2^n stereoisomers, where n is the number of chiral centers. In this case, with n=2, there is a possibility of four stereoisomers.

These stereoisomers exist as two pairs of enantiomers. The relative stereochemistry of the two chiral centers determines whether the molecule is a cis or trans isomer, referring to the orientation of the hydrogen atoms at the bridgehead carbons (3a and 7a).

Cis Isomers: The hydrogen atoms at C-3a and C-7a are on the same side of the ring system. This results in a pair of enantiomers: (3aR,7aS) and (3aS,7aR).

Trans Isomers: The hydrogen atoms at C-3a and C-7a are on opposite sides of the ring system. This also results in a pair of enantiomers: (3aR,7aR) and (3aS,7aS).

The absolute configuration of each stereoisomer is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning either an 'R' (rectus) or 'S' (sinister) configuration to each chiral center. A comprehensive analysis of all possible stereoisomers is crucial for understanding the compound's three-dimensional structure and its interactions in a chiral environment.

Conformational Analysis and Preferred Geometries

The tetrahydroindene ring system is not planar and can adopt several conformations to minimize steric strain and torsional strain. The five-membered ring can adopt an envelope or twist conformation, while the six-membered ring typically adopts a half-chair conformation. The fusion of these two rings introduces further conformational constraints.

Molecular Symmetry and Chirality Aspects

As established, the presence of two chiral centers at positions 3a and 7a renders the molecule chiral, provided there is no internal plane of symmetry. For 5-methyl-3a,4,7,7a-tetrahydroindene, none of the possible stereoisomers possess a plane of symmetry. Therefore, all four stereoisomers are chiral and will exhibit optical activity, meaning they can rotate the plane of polarized light.

The enantiomeric pairs will rotate the plane of polarized light by an equal amount but in opposite directions. A racemic mixture, containing equal amounts of both enantiomers of a pair, will be optically inactive. The specific rotation is a characteristic physical property of each pure enantiomer.

Advanced Spectroscopic Signatures for Stereoisomer Differentiation

Differentiating between the various stereoisomers of 5-methyl-3a,4,7,7a-tetrahydroindene requires advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The chemical shifts and coupling constants of the protons, particularly those at the chiral centers (H-3a and H-7a) and in the vicinity of the methyl group, will differ between the cis and trans isomers due to their different spatial environments. The through-space Nuclear Overhauser Effect (NOE) can be particularly useful in distinguishing between stereoisomers. For example, a strong NOE between H-3a and H-7a would be indicative of a cis relationship.

¹³C NMR: The chemical shifts of the carbon atoms, especially the bridgehead carbons (C-3a and C-7a) and the methyl carbon, will also be sensitive to the stereochemistry.

Infrared (IR) Spectroscopy: While IR spectroscopy is excellent for identifying functional groups, it is generally less effective for distinguishing between stereoisomers. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to variations in the vibrational modes of the different isomers.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. While standard electron ionization mass spectrometry may not readily distinguish between stereoisomers as they often produce identical mass spectra, techniques involving chiral derivatizing agents or chiral chromatography coupled with mass spectrometry (GC-MS or LC-MS) can be used for separation and identification.

| Spectroscopic Technique | Application in Stereoisomer Differentiation |

| ¹H NMR | Distinguishing cis and trans isomers based on coupling constants and chemical shifts. NOE experiments can confirm spatial proximity of protons. |

| ¹³C NMR | Different chemical shifts for carbon atoms in different stereoisomers. |

| IR Spectroscopy | Minor differences in the fingerprint region may be present. |

| Mass Spectrometry | Separation of stereoisomers via chiral chromatography prior to MS analysis. |

Synthetic Methodologies and Strategic Approaches to Indene, 5 Methyl 3a,4,7,7a Tetrahydro and Its Derivatives

Retrosynthetic Disconnection Strategies for the Indene (B144670) Scaffold

Retrosynthetic analysis of the 5-methyl-3a,4,7,7a-tetrahydroindene core reveals several logical bond disconnections that form the basis of common synthetic strategies. The most prominent approaches involve either constructing the two rings simultaneously via a cycloaddition or forming one ring onto a pre-existing carbocyclic precursor through an annulation process.

A primary and highly convergent strategy involves a Diels-Alder disconnection . This approach disconnects the bicyclic system into a diene and a dienophile. For the target molecule, this translates to a disconnection into isoprene (B109036) (the 2-methyl-1,3-butadiene component) and cyclopentadiene (B3395910). This [4+2] cycloaddition is a powerful method for rapidly assembling the core structure and establishing the initial relative stereochemistry of the ring junction.

An alternative annulation strategy focuses on disconnecting one of the C-C bonds at the ring fusion. This typically involves retrosynthetically breaking the five-membered ring from a substituted cyclohexane (B81311) precursor. This leads to a cyclohexene (B86901) derivative with a side chain that can be cyclized. Key reactions for the forward-synthesis cyclization step include the intramolecular aldol (B89426) condensation, Friedel-Crafts acylation, or radical cyclization, depending on the functionality present on the side chain. This approach is particularly useful for constructing highly functionalized indene systems, such as hydrindenones. nih.gov

Total Synthesis Pathways: Historical Perspectives and Contemporary Advancements

The synthesis of the tetrahydroindene core has evolved from classical thermal reactions to highly sophisticated catalytic and stereocontrolled methodologies.

The construction of the fused bicyclic system relies on a variety of powerful cyclization reactions.

Diels-Alder Reaction: This pericyclic reaction is one of the most direct methods for forming the tetrahydroindene skeleton. For instance, the thermal cycloaddition between cyclopentadiene (often generated by cracking its dimer, dicyclopentadiene) and isoprene directly yields 5-methyl-3a,4,7,7a-tetrahydroindene. lookchem.com This reaction typically proceeds at elevated temperatures (195-200 °C) and establishes the core framework in a single step. lookchem.com

Intramolecular Aldol Condensation: In syntheses that build the five-membered ring onto a pre-existing six-membered ring, the intramolecular aldol reaction is a cornerstone. This approach is often used in the synthesis of hydrindenones (ketone-containing tetrahydroindenes). A 1,6-diketone precursor, upon treatment with a base, undergoes cyclization to form a five-membered ring, followed by dehydration to yield an enone. nih.gov This strategy was famously employed in the context of steroid synthesis and remains a robust method for creating functionalized indene cores.

Ring-Closing Metathesis (RCM): Modern synthetic chemistry has employed ruthenium-catalyzed RCM to form the carbocyclic rings of the indene system. ua.es Starting with an appropriate acyclic diene, RCM can efficiently forge either the five- or six-membered ring, offering high functional group tolerance and predictable stereochemical outcomes.

Transition Metal-Catalyzed Cycloisomerization: Various transition metals, including rhodium and ruthenium, can catalyze the cycloisomerization of enynes or dienes to form fused ring systems. organic-chemistry.org For example, 1-alkyl-2-ethynylbenzene derivatives can be cyclized to form substituted indenes, a strategy that could be adapted for tetrahydroindene synthesis by using appropriate partially saturated substrates. organic-chemistry.org

Radical Cyclization: Intramolecular radical cyclizations provide another pathway to the indene core. A radical generated on a side chain appended to a cyclopentane (B165970) or cyclohexane ring can attack a tethered double or triple bond to close the second ring. These reactions are often initiated by radical initiators like AIBN with a mediating agent such as tributyltin hydride.

Controlling the stereochemistry at the ring junction (3a and 7a positions) and at any substituted centers is paramount. The cis-fused configuration is thermodynamically more stable and is often the target.

One of the most effective methods for establishing the cis-ring fusion is through catalytic hydrogenation . When a hydrindenone precursor containing a double bond at the ring junction is hydrogenated, the hydrogen is typically delivered from the less hindered, convex face of the molecule, resulting in the exclusive formation of the cis-fused product. nih.gov This diastereoselective reduction is a common concluding step in many annulation sequences.

For introducing chirality, chiral auxiliaries have been historically significant. The Meyers' bicyclic lactam methodology is a prime example, used for the asymmetric synthesis of angularly substituted hydrindenones. nih.gov In this approach, a chiral bicyclic lactam auxiliary directs the diastereoselective alkylation of an enolate, effectively setting a quaternary stereocenter. The auxiliary is then cleaved and the synthesis proceeds to the target chiral indene derivative. nih.gov

Modern synthesis heavily relies on catalytic asymmetric methods to achieve high enantioselectivity without the need for stoichiometric chiral auxiliaries. These approaches are often more atom- and step-economical.

Organocatalysis has emerged as a powerful tool. Chiral secondary amines can catalyze asymmetric Michael additions followed by intramolecular aldol cyclizations. rsc.orgresearchgate.net This cascade approach can construct the functionalized tetrahydroindene ring system while simultaneously creating multiple stereocenters with high diastereo- and enantioselectivity. researchgate.net

Chiral Lewis Acid Catalysis is another prominent strategy, particularly for controlling the stereochemistry of cycloaddition reactions. Chiral Lewis acids can coordinate to one of the reactants in a Diels-Alder reaction, creating a chiral environment that directs the approach of the second reactant, leading to an enantiomerically enriched product. Analogous strategies, such as enantioselective [3+3] annulations using chiral Lewis acids, have been developed for related systems like tetrahydrocarbazoles and demonstrate the power of this approach. nih.gov

Asymmetric Hydrogenation , catalyzed by transition metals complexed with chiral ligands, is a key method for creating chiral centers from prochiral olefins. nih.govmdpi.com An indene or dihydroindene precursor can be enantioselectively hydrogenated using catalysts based on iridium, rhodium, or ruthenium paired with chiral phosphine (B1218219) ligands to yield the desired chiral tetrahydroindene. nih.govrsc.org The choice of ligand and reaction conditions can often be tuned to favor the formation of a specific enantiomer. nih.govrsc.org

| Catalytic Approach | Catalyst/Reagent System | Transformation | Key Features | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | Meyers' Bicyclic Lactam | Asymmetric Alkylation | Sets quaternary stereocenters; high diastereoselectivity. | nih.gov |

| Organocatalysis | Chiral Secondary Amines (e.g., prolinol derivatives) | Michael/Aldol Cascade | Forms multiple stereocenters in one pot; metal-free. | rsc.orgresearchgate.net |

| Transition Metal Catalysis | Chiral Ir- or Rh-phosphine complexes | Asymmetric Hydrogenation | Reduces C=C bond with high enantioselectivity. | nih.govrsc.org |

| Lewis Acid Catalysis | Chiral Cu or Sc complexes | Asymmetric [3+3] Annulation or Diels-Alder | Convergent route to core structure with high enantiomeric excess. | nih.gov |

Derivatization and Functionalization of the Indene, 5-methyl-3a,4,7,7a-tetrahydro Core

The synthetic utility of the 5-methyl-3a,4,7,7a-tetrahydroindene scaffold is greatly enhanced by methods that allow for its selective functionalization, enabling the synthesis of a wide array of complex derivatives.

The inherent structure of the molecule provides distinct sites for regioselective reactions. The double bond within the six-membered ring is the most reactive site for electrophilic additions.

Olefin-Based Functionalization: The C5-C6 double bond is a versatile handle for introducing functionality. Reactions such as epoxidation, dihydroxylation, and hydroboration-oxidation can be used to install oxygen-containing functional groups with well-defined stereochemistry. Ozonolysis provides a method for oxidative cleavage of the six-membered ring, which can lead to dicarbonyl compounds that serve as precursors for further transformations. nih.gov

Allylic Functionalization: The allylic positions (C4 and C7) are susceptible to radical substitution or oxidation (e.g., using selenium dioxide), allowing for the introduction of functional groups adjacent to the double bond.

C-H Functionalization: Modern catalytic methods enable the direct functionalization of otherwise unreactive C-H bonds. nih.gov Transition metal catalysts, often based on ruthenium or palladium, can be used to achieve regioselective C-H activation. rsc.org By employing directing groups, it is possible to steer a catalyst to a specific C-H bond, enabling the introduction of aryl, alkyl, or other functional groups with high precision. nih.gov While not yet extensively reported for this specific indene, these strategies offer a powerful future avenue for its derivatization.

Functionalization via Pre-installed Groups: When the tetrahydroindene core is synthesized via an annulation route, functional groups like ketones are often incorporated into the structure. nih.gov These carbonyl groups serve as crucial points for subsequent derivatization, such as alpha-alkylation, reduction to alcohols, or conversion to other functional groups, providing access to a vast chemical space.

Introduction of Diverse Chemical Functionalities

The core structure of this compound, characterized by a bicyclic system with a double bond in the six-membered ring, offers a versatile platform for the introduction of a wide array of chemical functionalities. Strategic manipulation of this scaffold allows for the synthesis of a diverse library of derivatives with potential applications in various fields of chemical research. Key transformations focus on the reactivity of the double bond and the saturated carbocyclic framework.

Common synthetic strategies for functionalization include, but are not limited to, epoxidation, hydrogenation, and hydroboration-oxidation. These reactions provide pathways to introduce oxygen-containing functional groups, saturate the cyclohexene ring, or install hydroxyl groups with specific regioselectivity.

A notable example of functionalization is the epoxidation of a derivative, 2-(3-methoxyphenyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. In this study, the reaction with meta-chloroperbenzoic acid (m-CPBA) afforded the corresponding epoxides. mdpi.com This transformation highlights the accessibility of the double bond for electrophilic attack, leading to the formation of a strained three-membered ether ring, a valuable synthon for further chemical modifications. The diastereoselectivity of such reactions can be influenced by the stereochemistry of the starting material, leading to different spatial arrangements of the resulting epoxide ring. mdpi.com

Table 1: Epoxidation of a 5-methyl-3a,4,7,7a-tetrahydroindene Derivative mdpi.com

| Starting Material | Reagent | Product(s) | Key Observation |

| 2-(3-methoxyphenyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | m-CPBA | Diastereomeric epoxides | The reaction proceeds at the double bond of the tetrahydroindene core. |

Furthermore, the double bond in the 5-methyl-3a,4,7,7a-tetrahydroindene system is susceptible to catalytic hydrogenation. This process typically employs catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere to yield the corresponding saturated 5-methyl-hexahydroindane. capes.gov.bryoutube.com The stereochemistry of the hydrogenation can often be directed by the existing stereocenters in the molecule.

Hydroboration-oxidation presents another powerful tool for the regioselective and stereoselective introduction of a hydroxyl group. libretexts.orgresearchgate.netmdpi.com This two-step reaction, involving the addition of a borane (B79455) reagent across the double bond followed by oxidation, typically results in the anti-Markovnikov addition of water, placing the hydroxyl group at the less substituted carbon of the former double bond. The syn-addition of the hydroboration step allows for predictable stereochemical outcomes. libretexts.org

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound and its derivatives is increasingly being evaluated through the lens of green chemistry principles, which aim to reduce the environmental impact of chemical processes. the-gist.orgresearchgate.net A key focus has been on the core synthetic step, the Diels-Alder reaction, which is inherently atom-economical. the-gist.org

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone for the construction of the tetrahydroindene skeleton. mdpi.commcpherson.edu Traditionally, these reactions are conducted in organic solvents. However, a significant advancement in the application of green chemistry to this synthesis is the use of water as a reaction medium. rug.nlcas.orgrsc.org Research has demonstrated that conducting Diels-Alder reactions in water can lead to significant rate accelerations and enhanced selectivity. rug.nlcas.org This phenomenon is attributed to the hydrophobic effect, where the non-polar reactants are driven together in the aqueous environment, increasing their effective concentration and favoring the transition state of the reaction. rsc.orgchegg.com

The use of water as a solvent offers numerous environmental benefits, including its non-toxic, non-flammable nature and abundance. rug.nlrsc.org Furthermore, in some cases, the Diels-Alder adduct may precipitate from the aqueous solution, simplifying product isolation and purification. chegg.com

Solvent-free, or mechanochemical, synthesis represents another green approach that can be applied to the Diels-Alder reaction for the formation of tetrahydroindene derivatives. cmu.eduresearchgate.net By grinding the solid reactants together, often with a catalytic amount of a liquid or in a ball mill, the need for a solvent is eliminated entirely. This method significantly reduces waste and can lead to shorter reaction times and different product selectivities compared to solution-phase reactions.

To quantitatively assess the "greenness" of a synthetic route, various metrics have been developed. researchgate.netsemanticscholar.org These include Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI).

Table 2: Green Chemistry Metrics for Synthesis Evaluation semanticscholar.org

| Metric | Description | Ideal Value | Significance for this compound Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% | The Diels-Alder reaction for the core structure has a theoretical 100% atom economy. |

| E-Factor | Total weight of waste / Weight of product | 0 | Encourages the minimization of by-products, excess reagents, and solvent waste. |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | 1 | Considers all materials used in a process, including water and solvents, providing a broader view of efficiency. |

By applying these principles and metrics, chemists can design more sustainable and environmentally benign syntheses for this compound and its valuable derivatives.

Chemical Reactivity and Mechanistic Investigations of Indene, 5 Methyl 3a,4,7,7a Tetrahydro

Electrophilic Aromatic Substitution Reactions on the Indene (B144670) Moiety

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds. The core structure of Indene, 5-methyl-3a,4,7,7a-tetrahydro is a hydroindene system, which is aliphatic and non-aromatic. Therefore, it does not undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation in the manner that an aromatic indene or indole (B1671886) would. The reactivity of this compound is centered on the two carbon-carbon double bonds present in the five- and six-membered rings.

Nucleophilic Additions and Substitutions

The primary reactions involving the double bonds of the hydroindene system are electrophilic additions, rather than nucleophilic additions, as the double bonds themselves are electron-rich and act as nucleophiles. A study on the parent compound, 3a,4,7,7a-tetrahydro-1H-indene, demonstrates its reactivity towards electrophilic bromine. nih.gov

Direct bromination of 3a,4,7,7a-tetrahydro-1H-indene with molecular bromine (Br₂) in dichloromethane (B109758) (CH₂Cl₂) leads to the formation of tetrabromo octahydroindene isomers via addition across both double bonds. nih.gov

| Reactant | Reagents | Product(s) | Yield | Reference |

| 3a,4,7,7a-tetrahydro-1H-indene | NBS, LiClO₄, CH₃COOH | Mixture of dibromodiacetate derivatives | 39% and 37% for separated isomers | nih.gov |

| 3a,4,7,7a-tetrahydro-1H-indene | Br₂, CH₂Cl₂ | Tetrabromo octahydroindene isomers | Not specified | nih.gov |

Hydrogenation, Dehydrogenation, and Aromatization Dynamics

The two double bonds in the this compound scaffold are susceptible to catalytic hydrogenation. This process would involve the addition of hydrogen across the double bonds to yield the fully saturated 5-methyloctahydroindene. While this is a highly plausible reaction, specific studies detailing the catalysts, conditions, and stereochemical outcomes for this particular compound were not found in the reviewed literature. Research on related cyclic systems, such as the hydrogenation of 4-hydroxycyclopent-2-enone over a Ruthenium-on-carbon (Ru/C) catalyst, highlights that reaction conditions like temperature, pressure, and solvent choice significantly impact reaction rates and product distributions in similar scaffolds. acs.org

Conversely, dehydrogenation of the tetrahydroindene core could lead to the formation of an aromatic methylindene structure. Such aromatization reactions typically require specific catalysts (e.g., palladium, platinum, or sulfur) and high temperatures. No specific studies detailing the dehydrogenation or aromatization of this compound were identified.

Oxidation and Reduction Pathways of the Hydroindene System

The double bonds of the hydroindene system are key sites for oxidative transformations. A notable example is the synthesis of diepoxides from the parent compound, 3a,4,7,7a-tetrahydro-1H-indene. Following the synthesis of dibromodiacetate derivatives, treatment of these intermediates with sodium hydroxide (B78521) (NaOH) in methanol (B129727) leads to the formation of a mixture of diepoxides (bisoxiranes). nih.gov This transformation proceeds via an intramolecular Williamson ether synthesis-type mechanism, where the acetate (B1210297) groups are hydrolyzed, and the resulting alkoxides displace the adjacent bromide ions to form the epoxide rings. This demonstrates a pathway to functionalize both original double bonds into epoxide moieties. nih.gov

Reduction pathways for the hydroindene system primarily involve the hydrogenation of the double bonds as discussed in the previous section.

Pericyclic Reactions and Rearrangements Involving the Indene Scaffold

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by orbital symmetry rules. msu.edu The diene and dienophile character present in the tetrahydroindene skeleton suggests potential for cycloaddition reactions. Furthermore, the bicyclo[4.3.0]nona-3,7-diene (tetrahydroindene) core itself can be formed through pericyclic rearrangements. A literature reference points to a matrix-isolation ESR study on the Cope rearrangement of the endo-5-vinylbicyclo[2.2.1]hept-2-ene radical cation, which rearranges to the cis-3a,4,7,7a-tetrahydroindene radical cation at low temperatures (100–150 K). chem960.com While this study focuses on the formation of the radical cation of the parent scaffold rather than a reaction of the neutral molecule, it highlights the accessibility of sigmatropic rearrangements within this structural class.

Transition Metal-Catalyzed Transformations and Cross-Coupling Reactions

Kinetics and Thermodynamics of Reactions Involving the Indene Core

Detailed kinetic and thermodynamic data for reactions involving this compound are scarce. However, thermodynamic properties for the related isomer, endo-dicyclopentadiene (B155271) (endo-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene), have been reported. For this isomer, the enthalpy of fusion (ΔfusH) was determined to be 7.11 kJ/mol at a melting point of 189.8 K. nist.gov The enthalpy of reaction (ΔrH°) for the dimerization of two 1,3-cyclopentadiene molecules to form this dicyclopentadiene (B1670491) was reported as -195.7 kJ/mol in the gas phase. nist.gov While this data is for a structural isomer and a formation reaction, it provides an indication of the thermodynamic parameters associated with related bicyclic diene systems. No specific kinetic or thermodynamic studies concerning the reactions of this compound itself were found.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for Indene, 5 Methyl 3a,4,7,7a Tetrahydro

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies (e.g., 1H, 13C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of "Indene, 5-methyl-3a,4,7,7a-tetrahydro." By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, the precise connectivity and stereochemistry of the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For "this compound," the spectrum would be complex due to the presence of multiple chiral centers. The methyl group protons would likely appear as a singlet or a doublet, depending on the specific isomer, in the upfield region (around 1.6-1.8 ppm). The olefinic protons would resonate in the downfield region (typically 5.5-6.0 ppm). The aliphatic and allylic protons on the fused ring system would appear in the range of 1.5-3.0 ppm, with complex splitting patterns due to geminal and vicinal couplings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For "this compound," ten distinct signals would be expected. The methyl carbon would appear at a high field (around 20-25 ppm). The sp² hybridized olefinic carbons would resonate in the downfield region (around 120-140 ppm). The sp³ hybridized carbons of the aliphatic rings would be found in the upfield region (25-50 ppm).

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assembling the complete molecular structure.

COSY experiments would establish the proton-proton coupling networks, allowing for the tracing of the connectivity within the five- and six-membered rings.

HSQC spectra would correlate each proton signal to its directly attached carbon atom, aiding in the assignment of the ¹³C spectrum.

HMBC experiments would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments and confirming the position of the methyl group.

| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Methyl (CH₃) | ~1.7 | s or d | - |

| Olefinic (C=CH) | ~5.6 - 5.8 | m | - |

| Allylic (C=C-CH) | ~2.5 - 2.8 | m | - |

| Bridgehead (CH) | ~2.8 - 3.2 | m | - |

| Aliphatic (CH₂) | ~1.5 - 2.5 | m | - |

| Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| Methyl (CH₃) | ~21 |

| Olefinic (C=C) | ~125 - 135 |

| Allylic (C=C-C) | ~30 - 40 |

| Bridgehead (C) | ~40 - 50 |

| Aliphatic (CH₂) | ~25 - 35 |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis (e.g., HRMS, MS/MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of "this compound," as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For C10H14, the expected exact mass is 134.1096 u. This high precision helps to distinguish it from other compounds with the same nominal mass but different elemental compositions.

MS/MS (Tandem Mass Spectrometry): In MS/MS analysis, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For "this compound," common fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 119.

Retro-Diels-Alder reaction: The cyclohexene (B86901) ring could undergo a retro-Diels-Alder reaction, leading to the formation of butadiene and a cyclopentadiene (B3395910) derivative, or related fragments.

Loss of ethylene (B1197577) (C₂H₄): Cleavage of the six-membered ring could lead to the loss of an ethylene molecule, producing a fragment at m/z 106.

| Fragment Ion (m/z) | Possible Identity |

| 134 | Molecular Ion [M]⁺ |

| 119 | [M - CH₃]⁺ |

| 105 | [M - C₂H₅]⁺ |

| 91 | Tropylium ion [C₇H₇]⁺ (from rearrangement) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would exhibit characteristic absorption bands for its structural features.

C-H stretching: Alkenyl C-H stretching would appear just above 3000 cm⁻¹ (typically 3010-3095 cm⁻¹), while aliphatic C-H stretching would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C stretching: The carbon-carbon double bond stretch would give rise to a medium intensity band in the region of 1640-1680 cm⁻¹.

C-H bending: Various C-H bending vibrations for both the alkene and alkane portions of the molecule would be present in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C=C stretching vibration would likely produce a strong and sharp signal in the Raman spectrum. The symmetric C-H stretching and bending modes of the methyl group and the aliphatic rings would also be observable.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| =C-H Stretch | 3020 - 3080 | 3020 - 3080 |

| C-H Stretch (aliphatic) | 2850 - 2960 | 2850 - 2960 |

| C=C Stretch | 1640 - 1680 | 1640 - 1680 (strong) |

| CH₂ Bend (scissoring) | ~1465 | ~1465 |

| CH₃ Bend (asymmetric) | ~1450 | ~1450 |

| =C-H Bend (out-of-plane) | 800 - 1000 | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chiroptical Spectroscopy (CD, ORD) for Electronic Transitions and Absolute Configuration Determination

UV-Vis and chiroptical techniques provide information about the electronic properties and stereochemistry of "this compound."

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule. The isolated double bond in "this compound" would result in a relatively weak π → π* transition, with a maximum absorption (λmax) in the far UV region, typically below 200 nm. The absence of extended conjugation means no significant absorption in the visible region is expected.

Chiroptical Spectroscopy (Circular Dichroism - CD, Optical Rotatory Dispersion - ORD): Since "this compound" is a chiral molecule, it will exhibit optical activity.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. The CD spectrum would show Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the chromophores in the chiral environment. The sign and magnitude of these Cotton effects are highly sensitive to the absolute configuration of the stereocenters.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. It can also be used to determine the absolute configuration by analyzing the shape of the ORD curve, particularly around the wavelengths of electronic absorption.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. If a suitable single crystal of "this compound" or a solid derivative can be obtained, X-ray diffraction analysis would yield:

The exact three-dimensional structure of the molecule in the solid state.

Precise bond lengths, bond angles, and torsional angles.

The absolute configuration of all chiral centers (if anomalous dispersion is used).

Information about intermolecular interactions in the crystal lattice.

While no specific crystal structure data for "this compound" is publicly available, a study on a related brominated derivative of tetrahydroindene has been reported, showcasing the utility of this technique for confirming the stereochemistry and conformation of the bicyclic ring system. chemicalbook.com

Advanced Chromatographic Separations for Purity Assessment and Isomer Resolution (e.g., GC-MS, LC-MS, Chiral HPLC)

Chromatographic techniques are essential for separating "this compound" from reaction mixtures, assessing its purity, and resolving its different isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile compounds like "this compound." The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides mass information for each separated component, aiding in its identification. Different constitutional isomers of methyl-tetrahydroindene can often be separated and identified using this technique. The NIST Chemistry WebBook lists gas chromatography data for this compound, indicating its amenability to this analytical method. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the analysis of less volatile or thermally labile compounds. While "this compound" is relatively volatile, LC-MS can still be employed, particularly with non-polar reversed-phase columns. This technique is especially useful for preparative separations or when analyzing complex mixtures that may not be suitable for GC.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Due to the presence of multiple stereocenters, "this compound" can exist as multiple stereoisomers (enantiomers and diastereomers). Chiral HPLC is the primary method for separating these stereoisomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to different retention times. The choice of the CSP and the mobile phase is critical for achieving successful enantiomeric resolution.

| Technique | Application | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas |

| GC-MS | Purity assessment, Isomer separation | Non-polar (e.g., DB-5ms) | Helium |

| LC-MS | Purity assessment, Preparative separation | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol (B129727)/Water |

| Chiral HPLC | Enantiomer/Diastereomer resolution | Chiral (e.g., polysaccharide-based) | Hexane/Isopropanol or other non-polar/polar mixtures |

Computational Chemistry and Theoretical Investigations of Indene, 5 Methyl 3a,4,7,7a Tetrahydro

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Charge Distribution

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. Methods like Hartree-Fock (HF) and post-HF methods, as well as Density Functional Theory (DFT), are employed to solve the Schrödinger equation, providing a detailed picture of the electronic wavefunction and, consequently, all ground-state electronic properties. nih.gov

For Indene (B144670), 5-methyl-3a,4,7,7a-tetrahydro, these calculations would reveal the distribution of electrons within the molecule, highlighting areas of high and low electron density. This is crucial for predicting its reactivity, as regions of high electron density are often susceptible to electrophilic attack, while electron-deficient areas are prone to nucleophilic attack.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the charge distribution across the molecule can be quantified through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These analyses assign partial charges to each atom, providing a more nuanced view of the molecule's polarity and potential for intermolecular interactions.

| Property | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. |

| Dipole Moment | A measure of the overall polarity of the molecule. |

| Mulliken Atomic Charges | Partial charges assigned to individual atoms. |

Density Functional Theory (DFT) Studies for Energetics, Spectroscopic Property Prediction, and Reaction Pathways

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.govaustinpublishinggroup.com It is particularly well-suited for studying the energetics, spectroscopic properties, and reaction pathways of organic molecules like Indene, 5-methyl-3a,4,7,7a-tetrahydro.

Energetics: DFT calculations can accurately predict the heats of formation and relative energies of different isomers and conformers. nih.gov For this compound, this would allow for the determination of the most stable three-dimensional arrangement of its atoms.

Spectroscopic Property Prediction: DFT methods can be used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. scirp.orgscispace.com This includes predicting vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts.

Reaction Pathways: DFT is instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. researchgate.netmdpi.com This provides a detailed understanding of the reaction mechanism at a molecular level. For instance, studying the reaction pathways of this compound could reveal its susceptibility to addition reactions at the double bond or substitution reactions on the aliphatic ring.

The following table provides examples of energetic and spectroscopic data that can be obtained from DFT studies, based on research on related compounds. researchgate.netmdpi.com

| Calculation Type | Predicted Property |

| Geometry Optimization | Bond lengths, bond angles, dihedral angles. |

| Frequency Calculation | Vibrational frequencies (for IR/Raman spectra). |

| TD-DFT | Electronic excitation energies (for UV-Vis spectra). |

| GIAO-DFT | NMR chemical shifts and coupling constants. |

| Reaction Path Following | Activation energies and reaction energies. |

Conformational Analysis and Free Energy Landscapes through Molecular Dynamics Simulations

This compound possesses conformational flexibility due to its non-aromatic, saturated ring system. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules. researchgate.netnih.gov

MD simulations model the movement of atoms over time by solving Newton's equations of motion. This allows for the exploration of the different spatial arrangements (conformers) that the molecule can adopt and the transitions between them. By running simulations for a sufficient length of time, it is possible to generate a representative ensemble of conformers and to calculate their relative populations. mdpi.com

From the MD trajectory, a free energy landscape can be constructed. This landscape maps the free energy of the system as a function of one or more collective variables, such as dihedral angles or the root-mean-square deviation (RMSD) from a reference structure. The minima on the free energy landscape correspond to the most stable conformational states of the molecule, while the barriers between them represent the energy required for conformational changes. mdpi.com

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) from First Principles

First-principles calculations, which are based on the fundamental laws of quantum mechanics without empirical parameters, can provide highly accurate predictions of spectroscopic parameters. nih.gov

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can yield chemical shifts that are in excellent agreement with experimental values. researchgate.net These calculations can be invaluable for structure elucidation and for assigning the signals in complex NMR spectra. github.iostenutz.eu

IR Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands observed in its infrared (IR) spectrum. ucla.edu By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the harmonic vibrational frequencies. wiley.comlibretexts.org These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and other systematic errors, can be used to assign the peaks in an experimental IR spectrum to specific vibrational modes of the molecule. libretexts.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of molecules. scirp.orgresearchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, which correspond to electronic transitions between molecular orbitals. rsc.orgmdpi.comgithub.io

Below is a table illustrating the types of spectroscopic data that can be computationally predicted.

| Spectroscopic Technique | Predicted Parameters |

| NMR | Chemical shifts (δ), spin-spin coupling constants (J). |

| IR | Vibrational frequencies (cm⁻¹), IR intensities. |

| UV-Vis | Wavelength of maximum absorption (λmax), oscillator strength. |

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to explore the intricate details of chemical reaction mechanisms. scielo.brrsc.orgresearchgate.netarxiv.org By mapping the potential energy surface (PES) of a reaction, chemists can identify the lowest energy path from reactants to products, which is known as the intrinsic reaction coordinate (IRC). smu.edu

A key feature of the PES is the transition state (TS), which is a first-order saddle point representing the energy maximum along the reaction coordinate. ucsb.eduresearchgate.netfossee.inreddit.com Locating the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction, as the energy of the TS relative to the reactants determines the activation energy.

For this compound, computational studies could be used to investigate a variety of potential reactions, such as electrophilic additions to the double bond, Diels-Alder reactions, or rearrangements. By calculating the activation energies for different possible pathways, one can predict which reactions are most likely to occur under a given set of conditions. researchgate.netnih.gov

The following table outlines the key computational steps involved in exploring a reaction mechanism.

| Computational Step | Purpose |

| Reactant & Product Optimization | Determine the structures and energies of the starting materials and final products. |

| Transition State Search | Locate the geometry of the transition state connecting reactants and products. |

| Frequency Calculation | Confirm that the located structure is a true transition state (one imaginary frequency). |

| IRC Calculation | Verify that the transition state connects the correct reactants and products. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design (Excluding Clinical Endpoints)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their activity. uni-bonn.denih.gov This "activity" can be any measurable property of interest, such as binding affinity to a receptor, catalytic activity, or a physical property like solubility or boiling point.

In the context of molecular design, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with improved properties. oncodesign-services.com The general workflow for developing a QSAR model involves:

Data Set Preparation: A set of molecules with known activities is collected.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule in the data set. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: A statistical method, such as multiple linear regression, partial least squares, or machine learning algorithms, is used to build a mathematical model that correlates the descriptors with the activity.

Model Validation: The predictive power of the model is assessed using various statistical metrics and validation techniques.

For this compound, QSAR studies could be employed to design derivatives with tailored properties for various applications, such as in materials science or as intermediates in organic synthesis. nih.govacademie-sciences.fr For example, one could develop a QSAR model to predict the thermal stability or the reactivity of a series of substituted tetrahydroindenes, which could then be used to design new compounds with enhanced performance.

Applications in Organic Synthesis and Material Science

Indene (B144670), 5-methyl-3a,4,7,7a-tetrahydro as a Chiral Building Block in Asymmetric Synthesis

The stereochemically defined framework of the methyl-tetrahydroindene core makes it a valuable chiral building block for the enantioselective synthesis of complex molecules, particularly natural products and their analogs. researchgate.netmdpi.com While the direct application of "Indene, 5-methyl-3a,4,7,7a-tetrahydro" is a subject of ongoing research, the utility of its derivatives underscores the potential of the parent scaffold.

A notable example is the asymmetric synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione, a key intermediate for compounds like structural analogs of calcitriol, the active form of vitamin D3. mdpi.com The synthesis of this dione (B5365651) highlights the strategic importance of the methyl-tetrahydroindene skeleton. The process employs Meyers' bicyclic lactam methodology to introduce the quaternary chiral center with high enantioselectivity. researchgate.netmdpi.com Angularly substituted hydrindenones derived from this scaffold are recognized as crucial intermediates in natural product synthesis. researchgate.netmdpi.com

The general applicability of methodologies like Meyers' to create such chiral indene derivatives confirms their status as powerful tools for chemists. mdpi.com The ability to construct cis-fused perhydrindanone systems from these building blocks is particularly significant. mdpi.com

Table 1: Key Intermediates in the Asymmetric Synthesis of a Methyl-Tetrahydroindene Derivative

| Compound Name | Role in Synthesis | Synthetic Methodology |

| (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione | Chiral intermediate | Meyers' bicyclic lactam methodology |

| cis-fused perhydrindanone 7 | Target analog precursor | Stereoselective catalytic hydrogenation |

Role as a Precursor for Advanced Polymer Synthesis and Specialty Monomers

While "this compound" is a cyclic olefin and thus a potential monomer for polymerization reactions like Ring-Opening Metathesis Polymerization (ROMP), its most significant role in polymer science is as a precursor to sophisticated catalyst systems. researchgate.net Specifically, the tetrahydroindenyl ligand, derived from this compound, is a cornerstone in the architecture of metallocene catalysts used for olefin polymerization. nih.govrsc.org

These metallocene catalysts, particularly ansa-metallocenes featuring bridged tetrahydroindenyl ligands, are instrumental in producing polymers with highly controlled microstructures, such as isotactic polypropylene. nih.govrjptonline.org The hydrogenation of the indenyl rings to the tetrahydroindenyl form is a critical step that enhances catalyst performance and stability. nih.gov The methyl group on the five-membered ring of the indene scaffold plays a crucial role in tuning the electronic and steric properties of the resulting catalyst, thereby influencing the properties of the polymer produced.

The synthesis of these advanced catalysts often involves the creation of bridged structures, such as ethylene-bis(4,5,6,7-tetrahydro-1-indenyl)zirconium dichloride, which are highly effective for producing polymers with specific tacticities. nih.govrjptonline.org

Development of Catalytic Ligands and Organometallic Reagents Based on the Indene Scaffold

The indene scaffold, particularly its hydrogenated and substituted forms like methyl-tetrahydroindene, is a privileged ligand in modern organometallic chemistry. rsc.orgeagri.org Its ability to bond with a transition metal center in a η⁵-fashion makes it a versatile alternative to the more common cyclopentadienyl (B1206354) (Cp) ligand. rsc.org

Derivatives of methyl-tetrahydroindene are used to synthesize ansa-metallocene catalysts, where two indenyl ligands are linked by a bridge (e.g., an ethylene (B1197577) or silyl (B83357) group). nih.govrjptonline.org This bridging freezes the rotation of the ligands, creating a chiral environment around the metal center (commonly Zirconium or Titanium), which is essential for stereoselective polymerization. rsc.orgrjptonline.org

The synthesis of these organometallic reagents is a multi-step process that involves generating the lithium salt of the methyl-tetrahydroindenyl ligand, which is then reacted with a bridged precursor and subsequently with a metal halide like ZrCl₄. nih.gov The resulting metallocene dichlorides are activated with a cocatalyst, typically methylaluminoxane (B55162) (MAO), to generate the active cationic species for polymerization. rsc.orgmdpi.com The substitution pattern on the indene ligand, including the presence and position of the methyl group, directly impacts the catalyst's activity and the resulting polymer's molecular weight and stereochemistry. researchgate.net

Table 2: Examples of Metallocene Catalysts with Tetrahydroindenyl Ligands

| Catalyst Precursor | Metal Center | Ligand Type | Application |

| Ethylene-bis(4,5,6,7-tetrahydro-1-indenyl)titanium dichloride | Titanium | Bridged Tetrahydroindenyl | Olefin Polymerization |

| rac-C₂H₄(IndH₄)₂TiCl₂ | Titanium | Chiral ansa-metallocene | Olefin Polymerization |

| Ethylene-bis(4,5,6,7-tetrahydro-1-indenyl)zirconium dichloride | Zirconium | Chiral ansa-metallocene | Stereoselective Polymerization |

| Methyl(n-propyl)silanediyl-bis-(2-methyl-4-(4'-tert-butyl-phenyl)indenyl)zirconium dichloride | Zirconium | Substituted Bridged Indenyl | Olefin Polymerization |

Applications in Agrochemical Design and Synthesis (Focus on Synthetic Strategy)

Direct applications of "this compound" in the agrochemical industry are not widely documented. However, the related indane chemical skeleton is present in a variety of biologically active molecules, including compounds with insecticidal, fungicidal, and plant growth regulating properties. mdpi.comnih.govnih.gov For instance, certain derivatives of indane-1,3-dione have shown moderate antifungal and antibacterial activities. researchgate.net Recently, indane analogs have been incorporated into the structure of anthranilic diamide (B1670390) insecticides, with some derivatives showing promising activity against agricultural pests. nih.gov

From a synthetic strategy perspective, the tetrahydroindene core is significant as it is typically formed through a Diels-Alder reaction between a cyclopentadiene (B3395910) derivative (in this case, methylcyclopentadiene) and an appropriate dienophile. weebly.com The Diels-Alder reaction is a powerful tool in organic synthesis for constructing complex polycyclic systems. Historically, this reaction has been employed in the synthesis of certain chlorinated insecticides like aldrin (B1666841) and dieldrin, which were adducts of hexachlorocyclopentadiene. phytotechlab.com This synthetic heritage suggests that the methyl-tetrahydroindene scaffold could serve as a template for new agrochemicals, where the bicyclic core could be further functionalized to optimize biological activity and environmental profile.

Utilization in Non-Linear Optics and Photonic Materials

The application of "this compound" in non-linear optical (NLO) and photonic materials is not established. Organic molecules suitable for these applications typically possess specific electronic characteristics that this compound lacks in its native state. nih.gov High-performance NLO materials usually require a large, delocalized π-electron system, often arranged in a donor-π-acceptor architecture, to facilitate significant charge transfer upon excitation.

"this compound" is a largely saturated bicyclic alkane with isolated double bonds, lacking the extensive conjugation necessary for strong NLO responses. nih.gov

However, it could potentially serve as a synthetic precursor for NLO-active materials. A plausible synthetic route would involve the dehydrogenation of the tetrahydroindene core to form a fully aromatic 5-methyl-indene derivative. This aromatic scaffold could then be functionalized with electron-donating and electron-withdrawing groups to create the necessary electronic asymmetry for second or third-order NLO properties. Polymers derived from such functionalized indenes could find applications in photonic devices. weebly.com This remains a hypothetical application that would require significant chemical modification of the starting compound.

Biological Relevance and Mechanistic Probes Excluding Clinical, Dosage, Safety

In Vitro Molecular Interaction Studies with Biological Macromolecules (e.g., Proteins, Enzymes, DNA)

There is currently no published research detailing the in vitro molecular interactions of Indene (B144670), 5-methyl-3a,4,7,7a-tetrahydro with biological macromolecules. Studies investigating its potential binding to or modulation of proteins, enzymes, or DNA are not available in the scientific literature.

Elucidation of Molecular Mechanisms in Biological Systems (e.g., Receptor Binding Affinity)

Information regarding the molecular mechanisms of Indene, 5-methyl-3a,4,7,7a-tetrahydro in biological systems is not documented. There are no available studies that measure its receptor binding affinity or its effects on any specific biological targets.

Applications as Chemical Probes for Cellular Pathways

This compound has not been reported as a chemical probe for the investigation of cellular pathways. The development and application of this compound for such purposes have not been described in the accessible scientific literature.

Biosynthetic Origin and Natural Occurrence of Indene Derivatives (if applicable)

There is no evidence to suggest that this compound is a naturally occurring compound. Information on its biosynthetic origin is not applicable as it is not documented as a natural product.

Structure-Based Drug Discovery (Focus on In Silico and In Vitro Design, not Clinical Trials)

No in silico or in vitro structure-based drug discovery studies involving this compound have been published. Its potential as a scaffold or ligand in the design of therapeutic agents has not been explored in the available literature.

Advanced Analytical Methodologies for Detection and Environmental Fate Assessment

Development of Highly Sensitive and Selective Detection Methods for Indene (B144670), 5-methyl-3a,4,7,7a-tetrahydro in Complex Matrices

The detection of specific volatile organic compounds (VOCs) like Indene, 5-methyl-3a,4,7,7a-tetrahydro in complex environmental matrices such as soil, water, and air necessitates highly sensitive and selective analytical methods. Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone technique for the analysis of such hydrocarbons. labmanager.comnih.govgov.scot

Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers excellent separation of complex mixtures and definitive identification based on mass spectra. labmanager.com For a compound like this compound, a non-polar capillary column (e.g., HP-5MS) would be suitable for chromatographic separation. tdi-bi.com The mass spectrometer, operating in electron ionization (EI) mode, would generate a characteristic fragmentation pattern, allowing for identification. chemguide.co.uk Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for trace-level detection by monitoring specific fragment ions characteristic of the target analyte. tdi-bi.com

Advanced Chromatographic Techniques: For exceptionally complex hydrocarbon mixtures, comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry provides superior resolving power, separating co-eluting compounds that may interfere with quantification in traditional GC-MS. semanticscholar.org

Sample Preparation: The volatility of this compound requires specific sample preparation techniques to minimize analyte loss. For water samples, purge-and-trap or solid-phase microextraction (SPME) are effective pre-concentration methods. For soil and sediment, techniques like static headspace analysis or methanol (B129727) extraction are employed to transfer the volatile compounds into the analytical instrument. clean.com.brdtic.mil

The following table outlines hypothetical, yet scientifically plausible, analytical parameters for the detection of this compound based on methods for similar compounds.

| Parameter | Method | Detail | Anticipated Limit of Detection (LOD) | Anticipated Limit of Quantification (LOQ) |

| Instrumentation | GC-MS | Capillary Column: HP-5MS or equivalent; Detector: Mass Spectrometer (Electron Ionization) | - | - |

| Sample Matrix: Water | Purge-and-Trap GC-MS | Pre-concentration of volatiles from water sample | 0.01 - 0.5 µg/L | 0.05 - 1.5 µg/L |

| Sample Matrix: Soil | Methanol Extraction GC-MS | Extraction of VOCs from soil matrix followed by injection of extract | 0.1 - 1.0 µg/kg | 0.5 - 5.0 µg/kg |

| Sample Matrix: Air | Thermal Desorption GC-MS | Collection on sorbent tubes followed by thermal desorption | 0.05 - 0.2 µg/m³ | 0.2 - 0.8 µg/m³ |

This is an interactive data table. Users can sort and filter the data.

Environmental Degradation Pathways and Metabolite Profiling

The environmental persistence of this compound is determined by its susceptibility to biotic and abiotic degradation processes.

Biodegradation: Microbial degradation is a primary pathway for the removal of hydrocarbons from the environment. nih.gov Studies on related compounds like indene and naphthalene (B1677914) indicate that aerobic biodegradation is a likely fate for this compound. nih.govfrontiersin.org The degradation would likely be initiated by monooxygenase or dioxygenase enzymes, leading to the hydroxylation of the molecule. frontiersin.org Subsequent metabolic steps would involve ring cleavage and further breakdown into smaller, more easily metabolized compounds. The presence of the methyl group may influence the rate and pathway of degradation.

Potential initial steps in the aerobic biodegradation of this compound could include:

Hydroxylation: Introduction of hydroxyl groups onto the aromatic or aliphatic rings.

Dehydrogenation: Formation of double bonds.

Ring Cleavage: Opening of the cyclic structure to form aliphatic dicarboxylic acids.

Abiotic Degradation: Photodegradation can be a significant removal mechanism for organic compounds in aquatic environments. nih.govumn.edu The unsaturated bonds in the structure of this compound suggest a potential for direct photolysis by absorbing UV radiation from sunlight. Indirect photolysis, mediated by reactive species in the water, could also contribute to its degradation. nih.gov Oxidation by soil minerals, such as metal oxides, is another potential abiotic degradation pathway. researchgate.net

Metabolite Profiling: Identifying the degradation products is crucial for a complete environmental fate assessment. This is typically achieved using GC-MS or liquid chromatography-mass spectrometry (LC-MS) to analyze samples from degradation experiments. nih.govnih.gov Derivatization techniques, such as silylation, may be necessary to increase the volatility and thermal stability of polar metabolites for GC-MS analysis. mdpi.comresearch-solution.comlibretexts.org

The following table presents a hypothetical list of potential degradation metabolites of this compound, based on known pathways for similar compounds.

| Degradation Pathway | Potential Intermediate Metabolites | Analytical Technique for Identification |

| Aerobic Biodegradation | Methyl-tetrahydroindanol, Methyl-tetrahydroindanone, various hydroxylated derivatives, aliphatic dicarboxylic acids | GC-MS (with derivatization), LC-MS/MS |

| Photodegradation | Hydroxylated and ring-opened products | LC-MS/MS, GC-MS |

| Chemical Oxidation | Ketones, aldehydes, and carboxylic acids | GC-MS, LC-MS/MS |

This is an interactive data table. Users can sort and filter the data.

Analytical Challenges in Complex Sample Preparation and Quantification

The accurate quantification of this compound in environmental samples presents several analytical challenges.

Sample Collection and Preservation: Due to its volatility, significant loss of the analyte can occur during sample collection, transport, and storage. wateronline.commass.gov For soil samples, field preservation methods, such as immediate immersion in methanol or using sealed coring devices, are crucial to prevent volatilization losses. clu-in.org

Matrix Effects: Complex environmental matrices can contain a multitude of co-extractable substances that interfere with the analysis. These interferences can cause signal suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. nih.gov The use of isotopically labeled internal standards can help to correct for these matrix effects.

Quantification in Complex Mixtures: Environmental contamination often involves complex mixtures of hydrocarbons. nih.gov The chromatographic separation of this compound from its isomers and other structurally similar compounds can be challenging. High-resolution chromatography and mass spectrometry are often required for unambiguous identification and quantification. semanticscholar.org

The table below summarizes key analytical challenges and potential mitigation strategies.

| Challenge | Description | Mitigation Strategy |

| Analyte Volatility | Loss of this compound during sampling and handling. | In-field preservation (e.g., methanol), use of sealed sampling containers, minimizing sample exposure to air. wateronline.commass.govclu-in.org |

| Matrix Interference | Co-extracted compounds affecting instrument response. | Use of isotopically labeled internal standards, matrix-matched calibration, advanced sample cleanup techniques (e.g., solid-phase extraction). |

| Isomeric Co-elution | Difficulty in chromatographically separating from structurally similar compounds. | High-resolution capillary GC columns, comprehensive two-dimensional GC (GC×GC). semanticscholar.org |

| Low Concentrations | Analyte levels near or below the instrument's detection limit. | Sensitive analytical techniques (e.g., GC-MS in SIM mode), pre-concentration steps (e.g., SPME, purge-and-trap). tdi-bi.com |

This is an interactive data table. Users can sort and filter the data.

Historical Perspectives and Future Directions in Indene Chemistry

Evolution of Synthetic Strategies for Hydroindene Systems Over Time

The construction of the hydroindene skeleton has been a central challenge in organic synthesis for decades, driving the development of powerful new reactions. The evolution of these strategies showcases a clear progression from classical methods to highly efficient and stereoselective modern processes.

Early approaches often relied on multi-step sequences, with the Robinson annulation being a cornerstone. wikipedia.orgmasterorganicchemistry.comlibretexts.org Discovered by Robert Robinson in 1935, this reaction sequence combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring onto an existing ketone. wikipedia.orgmasterorganicchemistry.com This method was pivotal in the synthesis of steroids and other polycyclic natural products containing fused ring systems. wikipedia.orglibretexts.org

A paradigm shift occurred in the 1970s with the development of the Hajos-Parrish-Eder-Sauer-Wiechert reaction . organic-chemistry.orgresearchgate.net This work demonstrated that a simple, chiral amino acid like (S)-proline could catalyze the asymmetric cyclization of an achiral triketone to produce the optically active bicyclic Hajos-Parrish ketone in high enantioselectivity. organic-chemistry.orgresearchgate.net This discovery was a landmark in the field of organocatalysis and provided a highly efficient route to chiral hydroindene building blocks, which have since been used extensively as starting materials for the total synthesis of complex molecules. organic-chemistry.orgstorkapp.menih.gov Modern variations of this reaction employ other amino-acid-derived primary amine catalysts to achieve excellent yields and enantioselectivity with very low catalyst loadings, even on a gram scale. organic-chemistry.orgnih.gov These enantiopure ketones serve as versatile starting points for a variety of hydroindene derivatives, including those developed as potential inotropic agents. nih.gov

Table 1: Comparison of Foundational Synthetic Strategies for Hydroindene Systems

| Strategy | Key Reactions | Key Features | Significance |

|---|---|---|---|

| Robinson Annulation | Michael Addition, Intramolecular Aldol Condensation | Forms a new six-membered ring; a classical and robust method. wikipedia.orgmasterorganicchemistry.com | Foundational for early steroid and polycyclic synthesis. wikipedia.org |

| Hajos-Parrish Reaction | Asymmetric Intramolecular Aldol Cyclization | Uses an organocatalyst (e.g., proline) to achieve high enantioselectivity. organic-chemistry.orgresearchgate.net | Landmark in asymmetric catalysis; provides access to versatile chiral building blocks. storkapp.menih.gov |

Emerging Research Avenues and Unexplored Reactivity of the Indene (B144670) Scaffold

Contemporary research has moved beyond classical cyclization methods to focus on more direct and efficient ways to synthesize and functionalize the indene core, primarily through the strategic activation of C-H bonds and the use of novel catalytic systems.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool. Ruthenium, for example, can catalyze cascade processes where multiple C-H functionalization steps occur in a single operation to build complex carbocyclic structures like 1-indanones and indeno[2,1-a]indenes from simple arylacetophenones. nih.gov Similarly, gold catalysts have been shown to enable a cascade C-H functionalization/cyclization of diazoesters with electron-rich aromatics to concisely form functionalized indenes under mild conditions. rsc.orgresearchgate.net More recently, a nitrile-based directing group has been used to achieve unprecedented meta-C-H olefination of indene enoate esters, demonstrating highly specific remote functionalization. acs.org

New catalytic cyclization strategies are also expanding the synthetic toolkit. A metal-free approach using boron trichloride (B1173362) (BCl₃) can promote the cyclization of ortho-alkynylstyrenes to selectively produce boron-functionalized indenes. nih.govacs.org These borylated products are highly versatile intermediates for further derivatization. nih.gov In another innovative approach, cobalt complexes catalyze a radical-type ring-closure of in situ-generated diazo compounds to afford a wide variety of indene derivatives. uva.nl

Photocatalysis represents another frontier, offering sustainable, light-driven methods. Visible-light-induced reactions, for instance, can be used for cross-dehydrogenative coupling, and sunlight can serve as a clean energy source for these transformations. researchgate.net These emerging methods highlight a trend towards atom-economical reactions that build molecular complexity rapidly from readily available starting materials. researchgate.net

Table 2: Selected Emerging Synthetic Methods for Indene Scaffolds

| Method | Catalyst / Reagent | Key Transformation | Significance |

|---|---|---|---|

| Cascade C-H Functionalization | Ruthenium (Ru) or Gold (Au) complexes | Sequential C-C or C-O bond formation via C-H activation. nih.govrsc.org | Builds complex indene-based structures in a single operation. nih.gov |

| Metallo-Radical Catalysis | Cobalt (Co) complexes | Radical-type ring closure of diazo compounds. uva.nl | Utilizes an earth-abundant metal in a novel reactivity mode. uva.nl |

| Borylative Cyclization | Boron Trichloride (BCl₃) | Metal-free cyclization to form boron-functionalized indenes. nih.govacs.org | Provides versatile intermediates for further functionalization. acs.org |

| meta-C-H Olefination | Palladium (Pd) with a nitrile template | Site-selective functionalization at the C-6 position of the indene ring. acs.org | Accesses previously difficult-to-make substitution patterns. acs.org |

Potential for Novel Applications in Sustainable Chemistry and Catalysis

The indene scaffold is increasingly being explored within the context of sustainable or "green" chemistry, which emphasizes the use of renewable resources, environmentally benign solvents, and efficient, low-waste reactions. nih.gov

A key area of development is the use of catalysts based on earth-abundant and low-toxicity metals instead of precious metals like palladium or platinum. Research has demonstrated a bio-inspired catalyst using cobalt, an abundant first-row transition metal, for the sustainable synthesis of indenes via metallo-radical catalysis. uva.nl This approach avoids the cost and environmental concerns associated with noble metals. uva.nl

Beyond their synthesis, indene derivatives themselves are crucial in catalysis. They are well-established precursors for metallocene complexes, which are highly effective catalysts in olefin polymerization processes. beilstein-journals.org The ability to tune the electronic and steric properties of the indene ligand allows for precise control over the resulting polymer's properties.

Interdisciplinary Research Opportunities Involving Indene, 5-methyl-3a,4,7,7a-tetrahydro

While specific research on "this compound" is limited, the broader hydroindene core structure is a "privileged scaffold" that finds applications across multiple scientific disciplines, suggesting significant potential for this specific compound.

In medicinal chemistry , the indene and indane frameworks are present in numerous biologically active molecules and pharmaceuticals. wikipedia.orgmdpi.com The non-steroidal anti-inflammatory drug (NSAID) Sulindac is a prominent example. wikipedia.org The hydroindene skeleton is also a key component of compounds investigated for anticancer, anti-inflammatory, and neuroprotective properties. acs.org The structural rigidity and defined three-dimensional shape of the hydroindene core make it an excellent scaffold for designing molecules that can precisely interact with biological targets like enzymes and receptors. researchgate.net

In materials science , indene is a primary component in the production of indene/coumarone thermoplastic resins. wikipedia.org These materials exhibit useful properties and have various industrial applications. The unique electronic structure of the indene ring system also makes its derivatives attractive for applications in organic electronics, photopolymerization, and as functional materials where specific optical or electronic properties are required. beilstein-journals.orgmdpi.com

Given that "this compound" is a fundamental member of this versatile structural class, it represents a valuable building block for interdisciplinary exploration. It could serve as a starting point for the synthesis of new libraries of compounds for drug discovery or as a core unit for the development of novel polymers and functional materials with tailored properties. Its simple, well-defined structure makes it an ideal candidate for computational studies to predict reactivity and properties, further guiding its application in these diverse fields.

Q & A

Basic Research Questions